molecular formula C10H10N4O4 B2890305 1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 669757-38-4

1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No.: B2890305
CAS No.: 669757-38-4
M. Wt: 250.214
InChI Key: UZSFDHCVDQTTID-UHFFFAOYSA-N
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Description

The compound “1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione” is a triazolidine derivative. Triazolidines are a class of organic compounds containing a five-membered ring with three nitrogen atoms. The “4-(4-nitrophenyl)” part suggests the presence of a nitrophenyl group attached to the 4th position of the triazolidine ring .


Molecular Structure Analysis

The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. This typically requires experimental techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties can be predicted to some extent based on the structure of the compound .

Scientific Research Applications

Polymerization and Material Synthesis

1,2-Dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione has been explored for its utility in the polymerization process to create novel polymers with potential applications in various industries. For instance, the polymerization of 4‐(4′‐N‐1,8‐naphthalimidophenyl)‐1,2,4‐triazolidine‐3,5‐dione with diisocyanates has been studied, showcasing the synthesis of novel aliphatic-aromatic polyureas. These polymers exhibit rapid polymerization under microwave irradiation, highlighting a potential method for efficient polymer production with inherent viscosities indicating their processability for various applications (Mallakpour & Rafiee, 2003). Similarly, microwave-assisted rapid polycondensation reactions have been utilized to synthesize novel polyureas from 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione, demonstrating a method that significantly speeds up the polymerization process (Mallakpour & Rafiee, 2004).

Chemical Synthesis and Reactions

Research has also focused on the reactivity and applications of this compound in chemical synthesis. For example, studies on the preparation and characterization of new photoactive polyamides containing 4-(4-dimethylaminophenyl)urazole units have explored the synthesis of novel aliphatic polyamides from this compound, showcasing its utility in creating materials with specific photoactive properties (Mallakpour & Rafiee, 2007). Another study discusses a new redox-denitration reaction of aromatic nitro compounds, indicating the versatility of triazolidine derivatives in facilitating unique chemical transformations (Rees & Tsoi, 2000).

Analytical and Sensor Applications

Furthermore, certain derivatives of this compound have been utilized in the development of chemosensors. For instance, substituted aryl hydrazones of β-diketones, potentially derivable from similar compounds, have been synthesized and employed as chemosensors for Co2+, demonstrating the compound's relevance in analytical applications (Subhasri & Anbuselvan, 2014).

Mechanism of Action

The mechanism of action of a compound usually refers to how it interacts with biological systems. This is typically studied in the context of drug molecules or bioactive compounds .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for studying this compound could involve exploring its potential applications, studying its reactivity under various conditions, or investigating its biological activity .

Properties

IUPAC Name

1,2-dimethyl-4-(4-nitrophenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-11-9(15)13(10(16)12(11)2)7-3-5-8(6-4-7)14(17)18/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSFDHCVDQTTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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